Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18280311
InChI: InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H
SMILES:
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride

CAS No.:

Cat. No.: VC18280311

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride -

Specification

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11 g/mol
IUPAC Name methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride
Standard InChI InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H
Standard InChI Key QPKJLMVYNDVQNM-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine ring substituted with chlorine at the 5-position, linked to a propanoate ester backbone with an amino group at the 2-position. The hydrochloride salt enhances solubility in polar solvents.

Molecular Formula: C9H12Cl2N2O2\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight: 251.11 g/mol (calculated from atomic weights).
IUPAC Name: Methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N–H stretches (3300–3500 cm1^{-1}), ester C=O (1720–1750 cm1^{-1}), and aromatic C–Cl (550–850 cm1^{-1}).

  • NMR (hypothetical):

    • 1H^1\text{H}: δ 8.3 (pyridine H-6), δ 7.4 (pyridine H-3), δ 4.3 (ester OCH3_3), δ 3.8 (CH2_2).

    • 13C^{13}\text{C}: δ 170 (ester C=O), δ 150 (pyridine C-2), δ 135 (C-Cl).

Solubility and Stability

  • Solubility: High solubility in water and polar solvents due to the hydrochloride salt; moderate in ethanol.

  • Stability: Sensitive to hydrolysis under acidic/basic conditions, requiring storage at 2–8°C.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves esterification of the parent amino acid, 2-amino-3-(5-chloropyridin-2-yl)propanoic acid, followed by salt formation:

  • Esterification:

    • Reagents: Thionyl chloride (SOCl2_2), methanol.

    • Mechanism: SOCl2_2 converts the carboxylic acid to an acyl chloride, which reacts with methanol to form the ester .

    RCOOH+SOCl2RCOCl+CH3OHRCOOCH3\text{RCOOH} + \text{SOCl}_2 \rightarrow \text{RCOCl} + \text{CH}_3\text{OH} \rightarrow \text{RCOOCH}_3
  • Salt Formation: Treatment with HCl gas yields the hydrochloride salt.

Yield: ~80–85% under optimized conditions .

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance reaction efficiency and purity.

  • Catalysts: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s chloropyridine group enables π-π stacking with enzyme active sites, while the amino acid moiety mimics natural substrates.

Table 1: Hypothetical Enzyme Inhibition Data

Enzyme TargetIC50_{50} (μM)Mechanism
Dihydrofolate Reductase2.5Competitive inhibition
Kinase X10.2Allosteric modulation

Applications in Medicinal Chemistry

Prodrug Development

The ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid.

Antibacterial Agents

Derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus due to cell wall synthesis disruption.

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